molecular formula C21H24N2O3S B2523319 (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((2,3-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol CAS No. 928199-31-9

(Z)-2-(4-(3,4-dimethoxyphenyl)-2-((2,3-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol

Cat. No. B2523319
CAS RN: 928199-31-9
M. Wt: 384.49
InChI Key: LEHWNZVVKOTHKQ-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(4-(3,4-dimethoxyphenyl)-2-((2,3-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol is a useful research compound. Its molecular formula is C21H24N2O3S and its molecular weight is 384.49. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((2,3-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((2,3-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Research has involved the synthesis and characterization of compounds similar to (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((2,3-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol. For example, Tayade and Waghmare (2016) explored the isomerization of related compounds, highlighting the importance of chemical tests and spectral characterizations in understanding these substances (Tayade & Waghmare, 2016).

Tautomerism Studies

  • The study of tautomeric forms of related compounds has been a subject of interest. Beuchet et al. (1999) investigated the tautomerism in 2,4-dichlorobenzenesulfonamide derivatives, which provides insights into the structural behavior of similar compounds (Beuchet, Leger, Varache-Lembège, & Nuhrich, 1999).

Coordination with Metals

  • The coordination of related heterocyclic derivatives with metals has been extensively studied. Kovalchukova et al. (2017) researched the synthesis and characterization of novel metal complexes, providing insights into the interactions of such compounds with metals (Kovalchukova et al., 2017).

Potential Anti-HIV Agents

  • Compounds akin to the one have been explored for their potential in treating HIV. Liu, Shih, and Lee (1992) investigated the cyclocondensation of related compounds for potential anti-HIV activity (Liu, Shih, & Lee, 1992).

Angiotensin II Receptor Antagonists

  • Related thiazol-imine derivatives have been evaluated as potential angiotensin II receptor antagonists, which could have implications in cardiovascular therapeutics (Drapak et al., 2019).

Antifungal Activity

  • Some derivatives similar to the queried compound have been synthesized and tested for their antifungal activity. Raga et al. (1992) reported on the synthesis and preliminary antimycotic data of such compounds (Raga et al., 1992).

Catalysis in Oxidation Reactions

  • Cui, Chen, Gratzl, and Patt (1999) explored the catalytic oxidation of lignin model compounds, using related molecules, which is significant in understanding the reactivity of these substances (Cui, Chen, Gratzl, & Patt, 1999).

Structural Analysis

  • The structural analysis of similar compounds has been a focus, as demonstrated by Ramsh, Solov’eva, and Ginak (1983), who used PMR spectroscopy to study geometrical isomers (Ramsh, Solov’eva, & Ginak, 1983).

properties

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-2-(2,3-dimethylphenyl)imino-1,3-thiazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-14-6-5-7-17(15(14)2)22-21-23(10-11-24)18(13-27-21)16-8-9-19(25-3)20(12-16)26-4/h5-9,12-13,24H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHWNZVVKOTHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N=C2N(C(=CS2)C3=CC(=C(C=C3)OC)OC)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.